molecular formula C16H25NO B14974450 1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol

1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol

Katalognummer: B14974450
Molekulargewicht: 247.38 g/mol
InChI-Schlüssel: PPFGJYUAWQBXHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol is a chemical compound with the molecular formula C16H25NO It is a piperidinol derivative, characterized by the presence of three methyl groups and a 4-methylbenzyl group attached to the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol typically involves the alkylation of piperidinol derivatives. One common method includes the reaction of 4-methylbenzyl chloride with 1,2,5-trimethylpiperidinol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The methyl and benzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different piperidine derivatives.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Wissenschaftliche Forschungsanwendungen

1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2,5-Trimethyl-4-(4-chlorobenzyl)-4-piperidinol
  • 1,2,5-Trimethyl-4-(4-methoxybenzyl)-4-piperidinol
  • 1,2,5-Trimethyl-4-(4-fluorobenzyl)-4-piperidinol

Uniqueness

1,2,5-Trimethyl-4-(4-methylbenzyl)-4-piperidinol is unique due to its specific substitution pattern on the piperidine ring. The presence of the 4-methylbenzyl group imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C16H25NO

Molekulargewicht

247.38 g/mol

IUPAC-Name

1,2,5-trimethyl-4-[(4-methylphenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C16H25NO/c1-12-5-7-15(8-6-12)10-16(18)9-14(3)17(4)11-13(16)2/h5-8,13-14,18H,9-11H2,1-4H3

InChI-Schlüssel

PPFGJYUAWQBXHF-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C(CN1C)C)(CC2=CC=C(C=C2)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.